molecular formula C10H14FNO2 B3306278 1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine CAS No. 926251-52-7

1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine

Cat. No. B3306278
CAS RN: 926251-52-7
M. Wt: 199.22 g/mol
InChI Key: XXTAHPCJRMPZFE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO2 . It belongs to the class of organic compounds known as dimethoxybenzenes, which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one fluoro group. The benzene ring is further connected to an ethan-1-amine group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 199.22 . The compound’s InChI code is 1S/C10H14FNO2/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 .

Scientific Research Applications

Analytical Techniques and Substance Identification

1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine, as a compound related to 2C-B, has been involved in studies focusing on substance identification using various analytical techniques. One study conducted a test purchase and confirmed the identity of a related substance, bk-2C-B, through analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research highlights the role of these compounds in advancing analytical chemistry methods (Power et al., 2015).

Kinetics and Reaction Mechanisms

Research into the kinetics and reaction mechanisms of related fluoro-phenyl compounds has been conducted. For example, a study on the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases in dipolar aprotic solvents provides insights into complex reaction pathways, offering a deeper understanding of chemical processes involving fluorinated compounds (Jarczewski et al., 1986).

Chiral Derivatizing Agents

The compound's derivatives have been explored as chiral derivatizing agents, useful in the enantiomeric separation of amino acids and amine compounds. A study synthesized 2-Fluoro-2-phenyl-1-aminoethane from styrene, separated its enantiomers, and determined their configurations. This work demonstrates its potential in chiral analysis (Hamman, 1989).

Synthesis of Enantiopure Compounds

In the context of synthesizing enantiopure compounds, researchers have developed methods to create fluorous 1,2-diphenyl-1,2-diaminoethane with significant fluorine content, showcasing the compound's role in the synthesis of enantiopure secondary diamines (Bayardon & Sinou, 2005).

Material Science and Polymer Chemistry

The compound and its analogs have applications in material science, particularly in synthesizing polyimides. A novel bis(ether amine) monomer was created, leading to new polyimides with notable solubility, optical transparency, and thermal stability, demonstrating its utility in advanced material development (Zhang et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-fluoro-4,5-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTAHPCJRMPZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234200
Record name 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926251-52-7
Record name 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926251-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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